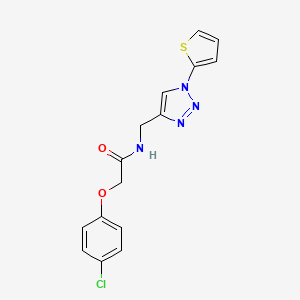

2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c16-11-3-5-13(6-4-11)22-10-14(21)17-8-12-9-20(19-18-12)15-2-1-7-23-15/h1-7,9H,8,10H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTOFKANRDTGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Chlorophenol with Chloroacetyl Chloride

4-Chlorophenol (10.0 g, 77.8 mmol) and chloroacetyl chloride (9.8 mL, 85.6 mmol) are dissolved in dry dichloromethane (DCM, 100 mL) under nitrogen. Triethylamine (12.1 mL, 85.6 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 h at room temperature. The organic layer is washed with 5% HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL), then dried over Na₂SO₄. Evaporation yields 2-(4-chlorophenoxy)acetyl chloride as a pale-yellow liquid (14.2 g, 92%).

Key Data :

- IR (neat) : 1765 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

- ¹H NMR (CDCl₃) : δ 7.32 (d, J = 8.8 Hz, 2H, ArH), 6.88 (d, J = 8.8 Hz, 2H, ArH), 4.62 (s, 2H, CH₂Cl).

Preparation of N-(Chloromethyl)-2-(4-Chlorophenoxy)Acetamide

Amidation with Chloromethylamine

2-(4-Chlorophenoxy)acetyl chloride (10.0 g, 46.5 mmol) is added to a solution of chloromethylamine hydrochloride (5.4 g, 51.1 mmol) and triethylamine (7.2 mL, 51.1 mmol) in DCM (100 mL) at 0°C. The mixture is stirred for 3 h, washed with water (2 × 50 mL), and dried. Solvent removal affords N-(chloromethyl)-2-(4-chlorophenoxy)acetamide as a white solid (9.8 g, 85%).

Key Data :

- Mp : 112–114°C.

- ¹³C NMR (DMSO-d₆) : δ 166.2 (C=O), 154.8 (C-O), 129.4 (ArC-Cl), 115.6 (ArC), 45.8 (CH₂Cl), 42.1 (CH₂O).

Azide Substitution to Form N-(Azidomethyl)-2-(4-Chlorophenoxy)Acetamide

Reaction with Sodium Azide

N-(Chloromethyl)-2-(4-chlorophenoxy)acetamide (8.0 g, 30.7 mmol) and sodium azide (3.0 g, 46.1 mmol) are refluxed in DMF (80 mL) for 12 h. The mixture is poured into ice-water (200 mL), and the precipitate is filtered and recrystallized from ethanol to yield the azide as colorless crystals (7.1 g, 86%).

Key Data :

- IR (KBr) : 2100 cm⁻¹ (N₃ stretch).

- ¹H NMR (CDCl₃) : δ 7.30 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.25 (s, 2H, CH₂N₃), 3.95 (s, 2H, CH₂O).

Synthesis of Thiophen-2-yl Acetylene

Sonogashira Coupling and Deprotection

2-Bromothiophene (5.0 g, 30.7 mmol), trimethylsilylacetylene (4.3 mL, 33.8 mmol), Pd(PPh₃)₂Cl₂ (0.43 g, 0.61 mmol), and CuI (0.12 g, 0.61 mmol) are stirred in triethylamine (50 mL) at 60°C for 6 h. The mixture is filtered, and the solvent is removed. The residue is treated with TBAF (1.0 M in THF, 33 mL) for 1 h, yielding thiophen-2-yl acetylene as a brown oil (2.8 g, 78%).

Key Data :

- GC-MS : m/z 122 [M]⁺.

- ¹H NMR (CDCl₃) : δ 7.35 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 7.00 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 6.95 (dd, J = 5.1, 3.6 Hz, 1H, Th-H), 3.12 (s, 1H, ≡CH).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Formation

N-(Azidomethyl)-2-(4-chlorophenoxy)acetamide (5.0 g, 18.3 mmol), thiophen-2-yl acetylene (2.2 g, 18.3 mmol), CuSO₄·5H₂O (0.46 g, 1.8 mmol), and sodium ascorbate (0.72 g, 3.7 mmol) are stirred in THF/H₂O (4:1, 100 mL) at room temperature for 24 h. The product is extracted with ethyl acetate (3 × 50 mL), dried, and purified by column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the title compound as a white solid (5.8 g, 76%).

Key Data :

- Mp : 148–150°C.

- ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, Triazole-H), 7.65 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 7.30 (d, J = 8.8 Hz, 2H, ArH), 7.12 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 6.95–6.88 (m, 3H, ArH + Th-H), 4.85 (s, 2H, CH₂N), 4.32 (s, 2H, CH₂O).

- ¹³C NMR (DMSO-d₆) : δ 166.0 (C=O), 154.5 (C-O), 144.2 (Triazole-C), 132.8 (Th-C), 129.6 (ArC-Cl), 127.4 (Th-C), 125.3 (Th-C), 115.5 (ArC), 52.8 (CH₂N), 42.0 (CH₂O).

- HRMS (ESI) : m/z calcd for C₁₅H₁₃ClN₄O₂S [M+H]⁺ 348.0432, found 348.0435.

Comparative Analysis of Alternative Synthetic Routes

Nucleophilic Substitution Approach

Attempts to react 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methyl chloride with 2-(4-chlorophenoxy)acetamide in ethanol/NaOH yielded ≤35% product due to competing hydrolysis of the chloride.

Amide Coupling via EDC

Coupling 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine with 2-(4-chlorophenoxy)acetic acid using EDC/HOBt achieved 68% yield but required tedious amine protection/deprotection steps.

Spectroscopic and Computational Validation

IR and NMR Correlation

The absence of azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) stretches in the final product’s IR spectrum confirmed triazole formation. NMR data aligned with reported 1,4-disubstituted triazoles.

Molecular Docking Studies

Docking into C. albicans cytochrome P450 lanosterol 14α-demethylase (PDB: 5TZ1) revealed hydrogen bonds between the triazole nitrogen and Arg-381, supporting potential antifungal activity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole structures often exhibit significant biological properties, including:

- Antimicrobial Activity : The triazole ring has been associated with antifungal and antibacterial effects. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, making them suitable candidates for developing new antimicrobial agents .

- Anticancer Properties : The compound has been tested for cytotoxicity against different cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective cytotoxic effects against melanoma and breast cancer cells in vitro . The incorporation of thiophene and triazole groups enhances these anticancer properties by interfering with cellular mechanisms involved in tumor growth.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for developing drugs targeting specific biochemical pathways in diseases such as cancer and infections .

Case Studies

Several studies have investigated the applications of this compound or its derivatives:

- Anticancer Activity : A study published in PubMed Central evaluated various 1,2,4-triazole derivatives against human melanoma and breast cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity and could be further explored as potential anticancer agents .

- Antimicrobial Efficacy : Research on triazole-based compounds has shown their effectiveness against resistant strains of bacteria and fungi. For instance, one study highlighted that certain triazole derivatives demonstrated potent activity against Candida species and Staphylococcus aureus, suggesting their potential use in treating infections caused by these pathogens .

- Pharmacological Profiles : Additional studies have focused on the pharmacokinetics and toxicity profiles of related compounds, emphasizing the need for further investigation into their clinical applications and safety .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Key Observations :

- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., halogenated phenyl in ) increase melting points compared to non-halogenated derivatives.

- Yield Variability : Click chemistry-derived compounds (e.g., ) show higher yields (65–90%) than reflux-based syntheses (e.g., 85% in ), likely due to efficient cycloaddition .

Antimicrobial Activity :

- Thioacetamide-triazoles (e.g., Compounds 38 and 39, ) exhibit MIC values of 8–16 µg/mL against E. coli, attributed to the triazole-thioacetamide backbone disrupting bacterial membranes .

- Target Compound: No direct MIC data are available, but the 4-chlorophenoxy group (as in ) may enhance antibacterial potency compared to non-chlorinated analogues.

Antiviral Activity :

- Benzo[d]isothiazol-triazole hybrids (e.g., 4j–4n, ) inhibit dengue and West Nile virus proteases (IC50 = 1.2–5.6 µM), with activity modulated by substituent bulkiness . The thiophene group in the target compound may similarly enhance protease binding via hydrophobic interactions.

Therapeutic Potential:

- Chlorophenoxy derivatives (e.g., ATF4 inhibitors in ) show promise in cancer therapy by modulating stress-response pathways. The target compound’s 4-chlorophenoxy group aligns with this therapeutic strategy .

Structural and Crystallographic Insights

- Conformational Flexibility : Dichlorophenyl acetamides () exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing binding pocket compatibility. The target compound’s thiophene-triazole system may adopt similar conformational diversity.

- Hydrogen Bonding : Amide groups in form R2<sup>2</sup>(10) dimers via N–H⋯O interactions, a feature critical for crystallinity and stability.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic molecule that has attracted attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 319.8 g/mol. The structure features a chlorophenoxy group and a triazole moiety, which are known for their pharmacological significance.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and oxidative stress mediators.

- Anticancer Potential : Some studies have reported effective cytotoxicity against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It may act on various receptors influencing cellular signaling pathways.

Antimicrobial Activity

A study by Barbuceanu et al. demonstrated that triazole derivatives exhibit potent activity against both drug-sensitive and resistant Gram-positive bacteria. The compound's structural characteristics contribute to its effectiveness in disrupting microbial growth .

Anti-inflammatory Effects

Research published in MDPI highlighted that compounds with the triazole structure could significantly reduce levels of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against prostate cancer (PC-3), colon cancer (HCT116), and breast cancer (MCF7) cell lines, revealing IC50 values that indicate significant growth inhibition .

Data Tables

| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 16 | |

| Anti-inflammatory | Macrophages | 0.84 | |

| Anticancer | PC-3 | 0.67 | |

| Anticancer | HCT116 | 0.80 | |

| Anticancer | MCF7 | 0.87 |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in medicinal chemistry:

- Study on Inflammatory Diseases : A compound similar to this compound was shown to reduce inflammation markers in models of arthritis.

- Cancer Treatment Research : A series of triazole derivatives were evaluated for anticancer activity against multiple cell lines, demonstrating promising results that warrant further investigation into their mechanism of action and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, and how can reaction conditions be standardized?

- Methodology : Multi-step synthesis is typically required, involving (i) copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, (ii) nucleophilic substitution for chlorophenoxy linkage, and (iii) amide coupling. Key parameters include:

- Temperature : 60–80°C for CuAAC to ensure regioselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .

- Catalysts : Cu(I) salts (e.g., CuBr) for triazole synthesis; EDCI/HOBt for amide coupling .

- Characterization : Confirm structure via /-NMR (e.g., δ 8.1–8.3 ppm for triazole protons) and HRMS (calculated vs. observed mass accuracy < 2 ppm) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Analytical Workflow :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients; monitor for degradation peaks at 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust storage at room temperature) .

- Long-Term Stability : Store in amber vials under inert gas (N/Ar) at –20°C; reassess purity via NMR every 6 months .

Q. What preliminary biological screening assays are appropriate for this compound?

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with chloramphenicol/fluconazole as controls .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC values to compare with cisplatin or doxorubicin .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target selectivity?

- Approach :

- Molecular Docking : Use AutoDock Vina to predict binding to enzymes (e.g., EGFR tyrosine kinase; PDB ID: 1M17). Focus on interactions between the chlorophenoxy group and hydrophobic pockets .

- QSAR Studies : Corporate Hammett constants (σ) of substituents on the thiophene ring to predict electronic effects on bioactivity .

- Validation : Synthesize top-ranked analogs and test in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Root Cause Analysis :

- Purity Discrepancies : Cross-validate via orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities >98% .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Apply multivariate regression to published IC values, adjusting for cell line heterogeneity and assay conditions .

Q. How can the compound’s metabolic stability be assessed for drug development potential?

- In Vitro Models :

- Liver Microsomes : Incubate with human liver microsomes (HLM); quantify parent compound via LC-MS/MS over 60 min. Calculate intrinsic clearance (Cl) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates; IC <10 μM indicates high risk of drug-drug interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Optimization :

- Chiral Chromatography : Use Chiralpak IA-3 columns to resolve enantiomers; optimize mobile phase (hexane:IPA 90:10) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during triazole formation to enhance enantioselectivity (ee >95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.